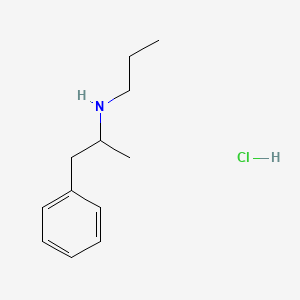

![molecular formula C15H24N2Na2O17P2 B10765945 disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

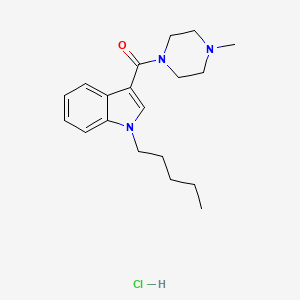

Uridine 5’-diphosphoglucose disodium salt is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

準備方法

Synthetic Routes and Reaction Conditions

Uridine 5’-diphosphoglucose disodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme uridine diphosphate-glucose pyrophosphorylase catalyzes the formation of uridine 5’-diphosphoglucose from these substrates .

Industrial Production Methods

In industrial settings, the production of uridine 5’-diphosphoglucose disodium salt typically involves microbial fermentation processes. Saccharomyces cerevisiae, a species of yeast, is commonly used to produce this compound due to its high yield and efficiency .

化学反応の分析

Types of Reactions

Uridine 5’-diphosphoglucose disodium salt undergoes various chemical reactions, including:

Glycosylation: It acts as a glycosyl donor in glycosyltransferase reactions, transferring glucose to acceptor molecules.

Hydrolysis: It can be hydrolyzed to release glucose and uridine diphosphate.

Common Reagents and Conditions

Glycosylation: This reaction typically requires glycosyltransferase enzymes and occurs under physiological conditions.

Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down uridine 5’-diphosphoglucose disodium salt.

Major Products Formed

Glycosylation: The major products are glycosylated molecules such as glycoproteins and glycolipids.

Hydrolysis: The major products are glucose and uridine diphosphate.

科学的研究の応用

Uridine 5’-diphosphoglucose disodium salt has numerous applications in scientific research:

Chemistry: It is used as a substrate in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry.

Biology: It serves as a precursor for the biosynthesis of various glucose-containing molecules.

Medicine: It acts as an agonist to the purinergic receptor P2Y14, involved in the activation of dendritic cells and glial cells.

Industry: It is used in the production of glycogen and other polysaccharides.

作用機序

Uridine 5’-diphosphoglucose disodium salt acts as an activated glucose donor in glycogen synthesis. Glycogen synthase 2 incorporates uridine 5’-diphosphoglucose into an existing glycogen chain, thereby extending it. Additionally, it can activate G protein-coupled receptor 17, inducing oligodendrocyte differentiation .

類似化合物との比較

Similar Compounds

- Uridine 5’-diphosphogalactose disodium salt

- Uridine 5’-diphosphoglucuronic acid trisodium salt

- Uridine 5’-diphospho-N-acetylglucosamine sodium salt

Uniqueness

Uridine 5’-diphosphoglucose disodium salt is unique due to its role as a precursor in glycogen synthesis and its ability to act as a signaling molecule in various biological processes. Unlike other similar compounds, it specifically participates in the biosynthesis of glucose-containing molecules and activates specific receptors involved in cellular differentiation[7][7].

特性

分子式 |

C15H24N2Na2O17P2 |

|---|---|

分子量 |

612.28 g/mol |

IUPAC名 |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H26N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |

InChIキー |

CRVXHRUDEBNJFE-QBNUFUENSA-L |

異性体SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |

正規SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

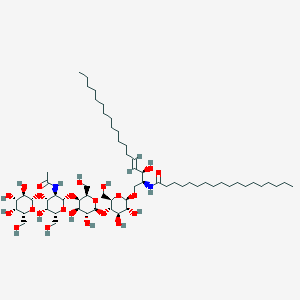

![[(2R)-3-carboxy-2-[(5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl]-trimethylazanium;chloride](/img/structure/B10765868.png)

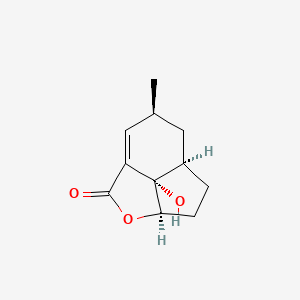

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10765874.png)

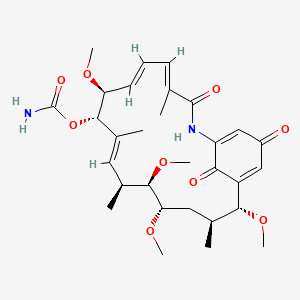

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765900.png)

![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10765916.png)

![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)

![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)

![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)